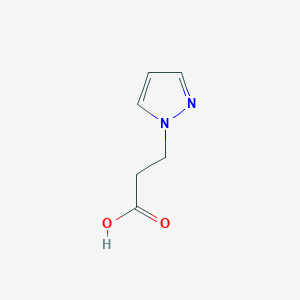

3-(1H-pyrazol-1-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-6(10)2-5-8-4-1-3-7-8/h1,3-4H,2,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTMEFBMAAWLLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360246 | |

| Record name | 3-(1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89532-73-0 | |

| Record name | 3-(1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1H-pyrazol-1-yl)propanoic acid, a key building block in the development of pharmacologically active molecules. This document details a probable synthetic route, outlines expected analytical characterization, and discusses the relevance of this compound in the context of drug discovery, particularly as a precursor to Janus kinase (JAK) inhibitors.

Introduction

This compound (CAS No. 89532-73-0) is a heterocyclic carboxylic acid. Its structure, featuring a pyrazole ring linked to a propanoic acid moiety, makes it a valuable intermediate in organic synthesis. The pyrazole nucleus is a common scaffold in medicinal chemistry, known to impart a range of biological activities. Notably, derivatives of this acid are key components in the synthesis of targeted therapies, such as Ruxolitinib, a potent inhibitor of JAK1 and JAK2 kinases. Understanding the synthesis and physicochemical properties of this core structure is therefore crucial for the development of novel therapeutics.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Michael addition of pyrazole to an acrylic acid derivative. This reaction, a conjugate addition, is a common strategy for the formation of carbon-nitrogen bonds.

Experimental Protocol: Michael Addition

Materials:

-

Pyrazole

-

Ethyl acrylate

-

A basic catalyst (e.g., sodium ethoxide or triethylamine)

-

Ethanol (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for hydrolysis)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole (1.0 eq) in ethanol.

-

Addition of Base and Michael Acceptor: To this solution, add a catalytic amount of a suitable base, such as sodium ethoxide (0.1 eq). Subsequently, add ethyl acrylate (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Workup and Ester Isolation: After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Remove the solvent under reduced pressure. Extract the resulting crude product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude ethyl 3-(1H-pyrazol-1-yl)propanoate.

-

Hydrolysis: To the crude ester, add a solution of sodium hydroxide (1.5 eq) in a mixture of water and ethanol. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Purification: After hydrolysis, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical Properties and Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

| Property | Predicted/Expected Value |

| Molecular Formula | C6H8N2O2 |

| Molecular Weight | 140.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available; expected to be a crystalline solid |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) |

| pKa | Estimated to be around 4-5 for the carboxylic acid |

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show distinct signals for the protons of the pyrazole ring and the propanoic acid chain. Based on data for similar structures, the following chemical shifts (δ) in ppm are anticipated (in DMSO-d6):

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | ~12.0 | singlet | 1H |

| Pyrazole H-5 | ~7.8 | doublet | 1H |

| Pyrazole H-3 | ~7.5 | doublet | 1H |

| Pyrazole H-4 | ~6.3 | triplet | 1H |

| -CH2-N (α to pyrazole) | ~4.4 | triplet | 2H |

| -CH2-COOH (α to acid) | ~2.8 | triplet | 2H |

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum should reveal six distinct carbon signals corresponding to the molecular structure.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C=O (Carboxylic Acid) | ~172 |

| Pyrazole C-5 | ~139 |

| Pyrazole C-3 | ~130 |

| Pyrazole C-4 | ~106 |

| -CH2-N (α to pyrazole) | ~48 |

| -CH2-COOH (α to acid) | ~34 |

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will provide information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm-1) | Characteristics |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Broadband |

| C-H stretch (Aromatic/Alkane) | 3100-2850 | Sharp peaks |

| C=O stretch (Carboxylic Acid) | 1725-1700 | Strong, sharp peak |

| C=N, C=C stretch (Pyrazole) | 1600-1450 | Medium to strong peaks |

| C-N stretch | 1350-1000 | Medium peaks |

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

| Ionization Mode | Expected m/z |

| ESI+ | [M+H]+ = 141.06 |

| ESI- | [M-H]- = 139.05 |

Relevance in Drug Development: JAK-STAT Signaling Pathway

This compound serves as a crucial starting material for the synthesis of JAK inhibitors. The JAK-STAT signaling pathway is a critical pathway in the regulation of the immune system. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

The binding of a cytokine to its receptor triggers the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene transcription.

Experimental and Logical Workflow Diagrams

Synthesis Workflow

The overall process for synthesizing and purifying this compound can be visualized as a straightforward workflow.

Spectroscopic and Synthetic Profile of 3-(1H-pyrazol-1-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-(1H-pyrazol-1-yl)propanoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of complete, formally published experimental spectroscopic data for this specific acid, this guide presents a combination of predicted data, experimental data from its close analog, ethyl 3-(1H-pyrazol-1-yl)propanoate, and detailed, plausible experimental protocols for its synthesis.

Physicochemical and Predicted Mass Spectrometry Data

Basic physicochemical properties and predicted mass spectrometry data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| CAS Number | 89532-73-0 |

| Predicted XLogP3 | -0.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Predicted Monoisotopic Mass | 140.0586 g/mol |

| Predicted m/z (M+H)⁺ | 141.0659 |

| Predicted m/z (M+Na)⁺ | 163.0478 |

Spectroscopic Data of Ethyl 3-(1H-pyrazol-1-yl)propanoate (Analog)

The following tables summarize the experimental spectroscopic data for ethyl 3-(1H-pyrazol-1-yl)propanoate, which serves as a close structural analog to the target acid. The key difference is the ethyl ester group in place of the carboxylic acid. The spectroscopic features of the pyrazole ring and the propanoate backbone are expected to be very similar.

¹H NMR Spectroscopic Data of Ethyl 3-(1H-pyrazol-1-yl)propanoate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | H-5 (Pyrazole) |

| ~7.4 | d | 1H | H-3 (Pyrazole) |

| ~6.2 | t | 1H | H-4 (Pyrazole) |

| ~4.4 | t | 2H | N-CH₂ (Propanoate) |

| ~4.1 | q | 2H | O-CH₂ (Ethyl) |

| ~2.9 | t | 2H | CH₂-COO (Propanoate) |

| ~1.2 | t | 3H | CH₃ (Ethyl) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data of Ethyl 3-(1H-pyrazol-1-yl)propanoate

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (Ester) |

| ~139 | C-3 (Pyrazole) |

| ~129 | C-5 (Pyrazole) |

| ~106 | C-4 (Pyrazole) |

| ~61 | O-CH₂ (Ethyl) |

| ~48 | N-CH₂ (Propanoate) |

| ~35 | CH₂-COO (Propanoate) |

| ~14 | CH₃ (Ethyl) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

IR Spectroscopic Data of Ethyl 3-(1H-pyrazol-1-yl)propanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

Technical Guide: Spectroscopic and Mass Spectrometric Analysis of 3-(1H-pyrazol-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 3-(1H-pyrazol-1-yl)propanoic acid. It also includes a detailed experimental protocol for its synthesis, providing a comprehensive resource for researchers working with this and related molecules.

Spectroscopic and Spectrometric Data

The following tables summarize the key NMR and mass spectrometry data for this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.54 | d, J=1.5 Hz | 1H | H-5 (pyrazole) |

| 7.45 | d, J=2.3 Hz | 1H | H-3 (pyrazole) |

| 6.21 | t, J=2.1 Hz | 1H | H-4 (pyrazole) |

| 4.53 | t, J=6.3 Hz | 2H | N-CH₂ |

| 3.04 | t, J=6.3 Hz | 2H | CH₂-COOH |

Note: The carboxylic acid proton (COOH) may show a broad singlet at a variable chemical shift, typically between 10-13 ppm, and is often not observed due to exchange with residual water in the solvent.

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 177.0 | C=O (Carboxylic Acid) |

| 139.9 | C-3 (pyrazole) |

| 129.1 | C-5 (pyrazole) |

| 105.8 | C-4 (pyrazole) |

| 48.9 | N-CH₂ |

| 33.8 | CH₂-COOH |

Table 3: Mass Spectrometry Data (ESI)

| m/z | Ion |

| 141.0659 | [M+H]⁺ |

| 163.0478 | [M+Na]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via a Michael addition of pyrazole to an acrylate ester, followed by hydrolysis.

Materials:

-

Pyrazole

-

Ethyl acrylate

-

Sodium ethoxide

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Michael Addition: In a round-bottom flask, dissolve pyrazole (1.0 eq) in anhydrous ethanol. Add a catalytic amount of sodium ethoxide. To this solution, add ethyl acrylate (1.1 eq) dropwise at room temperature. Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification of the Ester: After completion of the reaction, remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 3-(1H-pyrazol-1-yl)propanoate. The crude product can be purified by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ethyl 3-(1H-pyrazol-1-yl)propanoate in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

-

Acidification and Isolation: After hydrolysis, remove the ethanol under reduced pressure. Dilute the aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid. The product will precipitate as a white solid.

-

Final Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Filter the solution into a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Use standard pulse sequences for both ¹H and ¹³C acquisitions.

-

Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry

Instrumentation:

-

A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

The mass analyzer can be a time-of-flight (TOF), Orbitrap, or other high-resolution analyzer.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for compound characterization.

A Technical Guide to the Solubility of 3-(1H-pyrazol-1-yl)propanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-(1H-pyrazol-1-yl)propanoic acid in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound was found to be publicly available. Consequently, this document provides a detailed framework to enable researchers to determine the solubility of this compound experimentally. It includes a discussion of the compound's structural features relevant to its solubility, a general experimental protocol for solubility determination, and a template for data presentation. This guide is intended to be a practical resource for scientists working with this compound in areas such as drug development, chemical synthesis, and formulation science.

Introduction

This compound is a bifunctional molecule containing both a pyrazole ring and a carboxylic acid moiety. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The carboxylic acid group imparts acidic properties and potential for various chemical modifications. Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, formulation, and application in various research and development settings.

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and manufacturability. For instance, poor aqueous solubility can hinder drug absorption, while appropriate solubility in organic solvents is essential for processes like crystallization, chromatography, and formulation development.

This guide provides a comprehensive overview of the expected solubility characteristics of this compound based on its functional groups and outlines a reliable experimental method for its quantitative determination.

Predicted Solubility Profile

Based on the chemical structure of this compound, a qualitative prediction of its solubility can be made.

-

Carboxylic Acid Group: The presence of the carboxylic acid group suggests that the compound will be soluble in polar organic solvents, particularly those that can act as hydrogen bond acceptors or donors. Carboxylic acids with low molecular weight are generally soluble in alcohols (e.g., methanol, ethanol), and other polar solvents.[2][3]

-

Pyrazole Ring: The pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms. While pyrazole itself has limited solubility in water, it is more soluble in organic solvents like ethanol, methanol, and acetone.[4] The pyrazole moiety in the target molecule will contribute to its overall polarity and potential for interactions with various solvents.

-

Overall Polarity: The combination of the polar carboxylic acid group and the pyrazole ring suggests that this compound will exhibit good solubility in polar protic and aprotic organic solvents. Its solubility in nonpolar solvents is expected to be limited.

Quantitative Solubility Data

As of the date of this publication, a thorough search of available scientific databases and literature did not yield specific quantitative solubility data for this compound in organic solvents. Therefore, experimental determination is necessary to obtain this crucial data. The following sections provide a detailed protocol and a standardized table for recording such measurements.

Table 1: Template for Reporting Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Notes |

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Acetonitrile | |||||

| Dichloromethane | |||||

| Toluene | |||||

| Add other solvents as needed |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid organic compound like this compound in various organic solvents. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

-

Volumetric flasks and pipettes

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC).

-

A calibration curve should be prepared using standard solutions of known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

4.3. Experimental Workflow Diagram

Signaling Pathways and Logical Relationships

In the context of solubility determination, a logical relationship diagram can illustrate the factors influencing the outcome.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides the necessary framework for researchers to determine this data experimentally. The predicted solubility profile, based on the compound's functional groups, suggests good solubility in polar organic solvents. The provided experimental protocol, based on the reliable shake-flask method, offers a clear and detailed procedure for obtaining accurate and reproducible solubility data. This information is invaluable for the advancement of research and development involving this promising chemical entity.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. Video: Physical Properties of Carboxylic Acids [jove.com]

- 4. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrazole-Based Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of pyrazole-based carboxylic acids. These heterocyclic compounds are pivotal scaffolds in medicinal chemistry and drug discovery, demonstrating a wide array of biological activities.[1][2] This document details their synthesis, physicochemical characteristics, spectroscopic signatures, and roles in biological pathways, offering valuable insights for professionals in pharmaceutical and chemical research.

Chapter 1: Synthesis of Pyrazole-Based Carboxylic Acids

The synthesis of pyrazole carboxylic acid derivatives is versatile, with several established methods. A common and effective approach involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[3] Another significant method is the reaction of furan-2,3-diones with hydrazones, which yields tetra-substituted pyrazole-3-carboxylic acids.[4][5] Furthermore, 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes provide a direct route to the pyrazole core.[4] These synthetic strategies allow for a high degree of functional group diversity, which is crucial for developing new therapeutic agents.[6]

Chapter 2: Physical Properties

The physical properties of pyrazole-based carboxylic acids, such as melting point, acidity (pKa), and lipophilicity (log P), are critical for their application in drug development, influencing factors like solubility and membrane permeability. These properties are heavily dependent on the substitution pattern on the pyrazole ring.[7] For instance, the parent compound, pyrazole, is a colorless solid with a melting point of 70°C, which is attributed to intermolecular hydrogen bonding.[7]

The table below summarizes key quantitative physical data for several common pyrazole carboxylic acids.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | log P |

| 1H-Pyrazole-3-carboxylic acid | C₄H₄N₂O₂ | 112.09 | - | ~3.5-4.5[8][9] | < 2[8][9] |

| 1H-Pyrazole-4-carboxylic acid | C₄H₄N₂O₂ | 112.09 | 275 (dec.) | ~3.5-4.5[8][9] | -0.3[10] |

| 1H-Pyrazole-5-carboxylic acid | C₄H₄N₂O₂ | 112.09[11] | - | ~3.5-4.5[8][9] | < 2[8][9] |

| 1-Methyl-1H-pyrazole-4-carboxylic acid | C₅H₆N₂O₂ | 126.11 | - | - | - |

Note: pKa and log P values can vary based on experimental conditions and the specific derivative.

Chapter 3: Chemical Properties and Reactivity

Pyrazole and its derivatives are aromatic heterocyclic compounds.[7] The pyrazole ring contains a pyrrole-like nitrogen atom (N1), which can act as a proton donor, and a pyridine-like nitrogen atom (N2), which serves as a proton acceptor.[3] This structure allows pyrazoles to act as either weak acids or bases.[3] The carboxylic acid moiety imparts typical acidic reactivity, readily undergoing reactions such as esterification and amidation, often by first converting the acid to a more reactive acid chloride.[1][5][12] These transformations are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies.[1][13]

Chapter 4: Spectroscopic Characterization & Experimental Protocols

The structural elucidation of pyrazole-based carboxylic acids relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the structure of synthesized pyrazole derivatives.[13] In ¹H NMR spectra, the carboxylic acid proton typically appears as a broad singlet far downfield (>10 ppm). The protons on the pyrazole ring appear in the aromatic region (typically 6-8 ppm). In ¹³C NMR, the carbonyl carbon of the carboxylic acid is observed around 160-180 ppm.

Experimental Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of the pyrazole carboxylic acid derivative.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids to clearly observe the exchangeable acidic proton.

-

Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

If the sample is not fully soluble, gentle warming or sonication may be applied.

-

Place the NMR tube in the spectrometer's spinner turbine, ensuring the correct depth, and insert it into the NMR magnet for analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. For carboxylic acid derivatives, a common fragmentation is the cleavage of the C-Y bond (where Y is the substituent on the carbonyl) to form a stable acylium ion (R-CO⁺), which often appears as a prominent peak.[14]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Prepare a dilute solution of the analyte in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting positively charged ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. Pyrazole carboxylic acids exhibit characteristic absorption bands: a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch (1680-1725 cm⁻¹), and an N-H stretch from the pyrazole ring (around 3100-3500 cm⁻¹).[15][16]

Experimental Protocol: FT-IR using KBr Pellet

-

Thoroughly grind 1-2 mg of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet-forming die.

-

Press the die under high pressure (several tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state.[17] It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding networks that are common in these structures.[15][18]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Grow a suitable single crystal of the compound, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. The crystal should be of good quality, with well-defined faces and no visible cracks.

-

Select and mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.

-

Place the goniometer head on the X-ray diffractometer. The crystal is often cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.[15]

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell dimensions and the intensities of the reflections.

-

The crystal structure is solved using direct methods or Patterson methods and then refined to fit the experimental data, yielding the final atomic coordinates.[15]

Chapter 5: Role in Drug Development and Biological Activity

Pyrazole-based carboxylic acids are significant scaffolds due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4][19] Their structural versatility allows for fine-tuning of their pharmacological profiles.[2]

One area where pyrazole derivatives have shown promise is in the modulation of inflammatory pathways. For example, certain triaryl pyrazole compounds have been identified as inhibitors of Toll-Like Receptor (TLR) signaling.[20] TLRs are key components of the innate immune system, and their dysregulation is linked to various inflammatory diseases. These pyrazole-based inhibitors can modulate the protein-protein interactions essential for the TLR signaling cascade, making them promising candidates for new anti-inflammatory drugs.[20]

Conclusion

Pyrazole-based carboxylic acids represent a privileged and highly versatile class of compounds in chemical and pharmaceutical sciences. Their accessible synthesis, tunable physicochemical properties, and diverse biological activities ensure their continued importance in drug discovery. A thorough understanding of their physical and chemical characteristics, supported by robust analytical and spectroscopic methods, is fundamental for the rational design and development of novel therapeutics. Future research will undoubtedly continue to uncover new applications for this remarkable heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)propanoic Acid (CAS 89532-73-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding specific experimental protocols, quantitative biological data (IC50, Ki), and detailed mechanisms of action for 3-(1H-pyrazol-1-yl)propanoic acid (CAS 89532-73-0) is limited. This guide provides a comprehensive overview based on the known properties of the compound and extrapolates potential synthetic routes, biological activities, and experimental methodologies from closely related pyrazole derivatives. The experimental protocols described herein are illustrative and may require optimization.

Introduction

This compound, identified by the CAS number 89532-73-0, is a pyrazole-containing carboxylic acid. The pyrazole moiety is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, anticancer, and antimicrobial activities. The presence of the propanoic acid side chain provides a handle for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties. While specific biological targets for this particular molecule are not extensively documented in publicly accessible literature, its structural features suggest potential for investigation in various therapeutic areas.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 89532-73-0 | N/A |

| IUPAC Name | This compound | N/A |

| Synonyms | 1H-Pyrazole-1-propanoic acid | N/A |

| Molecular Formula | C₆H₈N₂O₂ | N/A |

| Molecular Weight | 140.14 g/mol | N/A |

| Boiling Point | 312.8 ± 25.0 °C | N/A |

| Density | 1.26 ± 0.1 g/cm³ | N/A |

| pKa | 4.29 ± 0.10 | N/A |

| Storage | Room temperature, sealed in a dry environment | N/A |

Synthesis

Illustrative Experimental Protocol: Two-Step Synthesis

This protocol is a general representation and may require optimization for this specific compound.

Step 1: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate

-

To a solution of pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, with appropriate safety precautions).

-

Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole.

-

Add ethyl acrylate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield ethyl 3-(1H-pyrazol-1-yl)propanoate.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 3-(1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq).

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C, monitoring the hydrolysis by TLC.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).

-

A precipitate of this compound should form. If not, extract the aqueous layer with a polar organic solvent such as ethyl acetate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Figure 1: Illustrative two-step synthesis workflow for this compound.

Potential Biological Activities and Uses

While specific biological data for this compound is scarce, the broader class of pyrazole derivatives has been extensively studied, revealing a wide array of pharmacological activities. Extrapolation from these studies suggests potential areas of investigation for this compound.

-

Anti-inflammatory Activity: Many pyrazole-containing compounds are known to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

-

Anticancer Activity: Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms that may involve apoptosis induction or cell cycle arrest.

-

Antimicrobial Activity: The pyrazole nucleus is a component of some antimicrobial agents, suggesting potential antibacterial or antifungal properties.

-

Neuroprotective and Cardioprotective Effects: Some sources allude to the potential for pyrazole derivatives to exhibit protective effects in neurological and cardiovascular models, possibly through antioxidant or other mechanisms.

Illustrative Experimental Protocols for Biological Evaluation

The following are general protocols that could be adapted to investigate the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a common method to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

-

Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Introduction to pyrazole compounds in medicinal chemistry

An In-depth Technical Guide to Pyrazole Compounds in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its versatile structure is found in numerous FDA-approved drugs, demonstrating a wide array of pharmacological activities.[3][4] Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, antiviral, and cardiovascular agents, among others.[5][6][7][8] Notable examples include the COX-2 inhibitor Celecoxib, the anticoagulant Apixaban, and the erectile dysfunction drug Sildenafil.[3][9] This guide provides a comprehensive overview of the synthesis, pharmacological activities, and therapeutic applications of pyrazole compounds. It includes structured data on their biological potency, detailed experimental protocols for their synthesis and evaluation, and diagrams of key signaling pathways to illustrate their mechanisms of action.

Introduction to the Pyrazole Scaffold

Pyrazole, or 1,2-diazole, is a heterocyclic amine with the molecular formula C₃H₄N₂.[1] Its structure features a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.[2] The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its success in drug design.[9] This allows it to serve as a bioisostere for other aromatic rings like benzene or imidazole, often leading to improved potency and better pharmacokinetic profiles.[9] The metabolic stability of the pyrazole nucleus is another key factor in its prevalence in recently approved drugs.[10] First synthesized by Ludwig Knorr in 1883, the pyrazole scaffold has become central to the development of new therapeutic agents.[1][11]

Synthesis of Pyrazole Derivatives

The synthesis of the pyrazole core is highly versatile, with several established methods allowing for the creation of diverse derivatives.

Knorr Pyrazole Synthesis

The most traditional and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[12] This method is highly adaptable, enabling the introduction of various substituents onto the pyrazole ring.[12]

Caption: General workflow for the Knorr Pyrazole Synthesis.

Other Synthetic Routes

Modern synthetic chemistry has expanded the toolbox for creating pyrazoles:

-

Reaction of α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes and ketones with hydrazines is a common route to produce pyrazolines, which can then be oxidized to form the aromatic pyrazole ring.[13][14]

-

1,3-Dipolar Cycloaddition: This method involves the reaction of diazo compounds (as 1,3-dipoles) with alkenes or alkynes, providing a direct route to the pyrazole core.[7]

-

Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials have become an efficient and environmentally friendly way to synthesize complex and densely functionalized pyrazole derivatives.[15]

Pharmacological Profile and Therapeutic Applications

The structural versatility of the pyrazole scaffold has led to its integration into drugs targeting a wide range of diseases.

Table 1: Selected FDA-Approved Pyrazole-Containing Drugs

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Celecoxib | Anti-inflammatory (NSAID) | Selective COX-2 Inhibitor |

| Sildenafil | Vasodilator | Phosphodiesterase-5 (PDE5) Inhibitor |

| Apixaban | Anticoagulant | Direct Factor Xa Inhibitor |

| Ruxolitinib | Anticancer | Janus Kinase (JAK1/JAK2) Inhibitor |

| Encorafenib | Anticancer | BRAF Kinase Inhibitor |

| Niraparib | Anticancer | Poly (ADP-ribose) Polymerase (PARP) Inhibitor |

| Rimonabant | Anti-obesity (Withdrawn) | Cannabinoid Receptor 1 (CB1) Antagonist |

| Berotralstat | Hereditary Angioedema | Plasma Kallikrein Inhibitor |

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory effects, primarily by inhibiting cyclooxygenase (COX) enzymes. These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation.[2] Celecoxib is a well-known example that selectively inhibits COX-2, reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[16]

Caption: Prostaglandin biosynthesis and site of COX-2 inhibition.

Table 2: In Vitro COX-2 Inhibitory Activity of Pyrazole Derivatives

| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|

| Celecoxib | 0.28 | >178 |

| Compound 129 | 0.26 | >192 |

| Benzotiophenyl analog (44) | 0.01 | N/A |

| Pyrazole-pyrazoline hybrid (112) | N/A (Potent) | High |

IC₅₀ is the half-maximal inhibitory concentration. A higher selectivity index indicates greater selectivity for COX-2 over COX-1. Sources:[16][17][18]

Anticancer Activity

The pyrazole scaffold is integral to numerous modern cancer therapies, particularly small-molecule kinase inhibitors.[17] These drugs target specific signaling pathways that are often dysregulated in cancer cells, leading to uncontrolled proliferation.

-

Kinase Inhibition: Pyrazole-containing drugs like Ruxolitinib and Encorafenib inhibit Janus kinases (JAKs) and BRAF kinase, respectively.[9][10] These kinases are crucial components of signaling pathways (e.g., JAK-STAT, MAPK/ERK) that control cell growth and survival.[9]

-

PARP Inhibition: Niraparib is a PARP inhibitor used in cancers with specific DNA repair deficiencies (e.g., BRCA mutations).[9]

-

CDK Inhibition: Certain pyrazole derivatives have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), which regulate the cell cycle.[19]

Caption: Simplified MAPK/ERK pathway showing BRAF inhibition.

Caption: Simplified JAK-STAT pathway showing JAK inhibition.

Table 3: Anticancer Activity of Representative Pyrazole Compounds

| Compound | Target/Cell Line | IC₅₀ / GI₅₀ (µM) |

|---|---|---|

| Ruxolitinib | JAK1 / JAK2 | ~0.003 (for both) |

| Encorafenib | BRAF V600E | ~0.0003 |

| Niraparib | PARP-1 / PARP-2 | ~0.003 / ~0.002 |

| Compound 21 | Aurora-A kinase | 0.16 |

| Compound 21 | HCT116 (Colon) | 0.39 |

| Compound 21 | MCF-7 (Breast) | 0.46 |

| Compound 5 | CDK2 | 0.56 |

| Compound 6 | CDK2 | 0.46 |

GI₅₀ is the concentration for 50% growth inhibition. Sources:[9][17][18][19]

Antimicrobial Activity

The pyrazole scaffold has been investigated for its potential to combat microbial infections. Derivatives have shown activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus (including MRSA), Gram-negative bacteria like E. coli, and various fungi.[1][20]

Table 4: Antimicrobial Activity of Pyrazole Derivatives

| Compound Series | Organism | MIC (µg/mL or µM) |

|---|---|---|

| Imidazole Diarylpyrazoles | M. tuberculosis H37Rv | 3.95–12.03 µg/mL |

| Triazole Diarylpyrazoles | M. tuberculosis H37Rv | 4.35–25.63 µg/mL |

| Pyrazole Derivative 158 | S. aureus | <3.125 µg/mL |

| Pyrazole Derivative 158 | E. coli | <1.6125 µg/mL |

MIC is the Minimum Inhibitory Concentration. Sources:[20][21]

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of pyrazole compounds, representative of common practices in the field.

General Protocol for Knorr Pyrazole Synthesis

This protocol outlines the one-pot synthesis of a 1,3,5-trisubstituted pyrazole from a chalcone (an α,β-unsaturated ketone) and a hydrazine.[14]

Caption: Experimental workflow for pyrazole synthesis.

-

Reaction Setup: To a round-bottom flask, add the appropriate chalcone (1.0 eq.), the arylhydrazine hydrochloride (1.2 eq.), and absolute ethanol as the solvent.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours.

-

Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-cold water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for In Vitro COX Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX enzymes.

-

Reagent Preparation: Prepare assay buffer, heme, colorimetric substrate, and arachidonic acid solution. Prepare stock solutions of test compounds in DMSO.

-

Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Compound Addition: Add the test pyrazole compound at various concentrations (or a known inhibitor like Celecoxib as a positive control) to the wells. Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add the colorimetric substrate followed by arachidonic acid to initiate the reaction.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Protocol for In Vitro Anticancer (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.[5]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the purple solution on a microplate reader (typically around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ or IC₅₀ value by plotting cell viability against compound concentration.

Conclusion

The pyrazole scaffold remains a highly valuable and "privileged" structure in medicinal chemistry. Its synthetic tractability and favorable physicochemical properties have enabled the development of a multitude of drugs with significant clinical impact. The broad spectrum of biological activities, from anti-inflammatory and anticancer to antimicrobial and cardiovascular effects, ensures that pyrazole and its derivatives will continue to be a focus of intensive research and development for novel therapeutics. Future work will likely involve the creation of pyrazole-based hybrids and conjugates to achieve multi-target therapies and overcome drug resistance.[10]

References

- 1. jchr.org [jchr.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. academicstrive.com [academicstrive.com]

- 8. academicstrive.com [academicstrive.com]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrevlett.com [chemrevlett.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 17. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 21. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)propanoic Acid in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-1-yl)propanoic acid is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive carboxylic acid moiety with the biologically active pyrazole nucleus, make it a valuable scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design, known to impart favorable physicochemical and pharmacological properties to molecules. This technical guide provides a comprehensive overview of the synthesis, potential applications, and biological significance of this compound and its derivatives in research.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2694-71-5 | N/A |

| Molecular Formula | C6H8N2O2 | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Appearance | White to off-white solid | Commercially available |

| Solubility | Soluble in water and polar organic solvents | General knowledge |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the aza-Michael addition of pyrazole to an acrylic acid derivative. This reaction is typically carried out under basic conditions.

Experimental Protocol: Michael Addition

Materials:

-

Pyrazole

-

Acrylic acid

-

A suitable base (e.g., triethylamine, sodium hydroxide)

-

A suitable solvent (e.g., ethanol, water, or solvent-free)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve pyrazole in the chosen solvent. If the reaction is to be performed solvent-free, pyrazole can be used directly.

-

Addition of Base: Add the base to the pyrazole solution/mixture. The amount of base can be catalytic or stoichiometric, depending on the specific protocol.

-

Addition of Acrylic Acid: Slowly add acrylic acid to the reaction mixture. The reaction is often exothermic, so controlled addition and cooling may be necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

If a solvent was used, remove it under reduced pressure.

-

Dissolve the residue in water.

-

Acidify the aqueous solution to a pH of approximately 3-4 with hydrochloric acid. This will protonate the carboxylate to form the carboxylic acid, which may precipitate.

-

If a precipitate forms, collect it by filtration, wash with cold water, and dry.

-

If no precipitate forms, extract the aqueous solution with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) to yield a white to off-white crystalline solid.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Potential Research Applications

The bifunctional nature of this compound makes it a versatile tool in various research areas, primarily in the development of novel therapeutic agents.

Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors. The propanoic acid side chain of this compound can be readily modified to introduce various pharmacophores that can interact with the ATP-binding site of kinases. Derivatives of this compound have been investigated as inhibitors of a range of kinases, including Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers. For instance, (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid is a known intermediate in the synthesis of the JAK inhibitor Ruxolitinib.

Anti-inflammatory Agents

The pyrazole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound have been explored for their anti-inflammatory properties. The mechanism of action often involves the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2), which are key in the inflammatory cascade.

Antimicrobial Agents

The development of new antimicrobial agents is a critical area of research. Pyrazole derivatives have shown promising activity against a variety of bacterial and fungal strains. This compound can serve as a starting point for the synthesis of novel compounds with potential antimicrobial efficacy. The propanoic acid handle allows for the introduction of functionalities that can enhance cell permeability and target specific microbial pathways.

Linker in Medicinal Chemistry

The carboxylic acid group of this compound provides a convenient attachment point for linking the pyrazole core to other molecules. This is particularly useful in the design of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), where a target-binding moiety is linked to an E3 ligase-recruiting moiety. It can also be used in fragment-based drug discovery to link a pyrazole fragment to other fragments or to a core scaffold.

Quantitative Data on Derivatives

While specific quantitative biological data for the parent this compound is not extensively reported in the public domain, numerous studies have quantified the activity of its derivatives. The following table summarizes representative data for such derivatives to illustrate the potential of this scaffold.

| Derivative Structure | Target | Activity (IC50/EC50) | Reference |

| (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (Ruxolitinib) | JAK1 | 3.3 nM | N/A |

| (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (Ruxolitinib) | JAK2 | 2.8 nM | N/A |

| Various pyrazole-carboxamide derivatives | Various cancer cell lines | Micromolar to nanomolar range | N/A |

| Substituted 3-(1H-pyrazol-1-yl)propanamides | Bacterial and fungal strains | MIC values in the µg/mL range | N/A |

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the presence of two key functional groups—the biologically active pyrazole ring and the synthetically tractable carboxylic acid—provide a robust platform for the development of novel therapeutic agents. The demonstrated success of its derivatives as potent kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds underscores the significant potential of this scaffold in drug discovery. Further exploration of the chemical space around this compound is likely to yield new and improved candidates for a variety of disease targets. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their own research endeavors.

References

Methodological & Application

Synthesis of 3-(1H-pyrazol-1-yl)propanoic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step synthesis protocol for 3-(1H-pyrazol-1-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a base-catalyzed Michael addition of pyrazole to ethyl acrylate, followed by the hydrolysis of the resulting ester. This protocol offers a reliable and efficient method for the preparation of the title compound. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of new therapeutic agents due to their diverse pharmacological activities. This compound serves as a key intermediate in the synthesis of more complex molecules, including various active pharmaceutical ingredients. The following protocol outlines a straightforward and reproducible method for its preparation.

Chemical Reaction

The synthesis proceeds in two main steps:

-

Michael Addition: Pyrazole undergoes a conjugate addition to ethyl acrylate in the presence of a base to form ethyl 3-(1H-pyrazol-1-yl)propanoate.

-

Hydrolysis: The ethyl ester is then hydrolyzed under acidic conditions to yield the final product, this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate

Materials:

-

Pyrazole

-

Ethyl acrylate

-

Cesium carbonate (Cs₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add cesium carbonate (Cs₂CO₃) (0.1 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add ethyl acrylate (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(1H-pyrazol-1-yl)propanoate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

Materials:

-

Ethyl 3-(1H-pyrazol-1-yl)propanoate

-

Hydrochloric acid (HCl), 6 M

-

Sodium hydroxide (NaOH), solid

-

Dichloromethane

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing ethyl 3-(1H-pyrazol-1-yl)propanoate (1.0 eq), add 6 M hydrochloric acid.

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with solid sodium hydroxide to a pH of approximately 3-4.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting solid is this compound. The product can be further purified by recrystallization if needed.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| Ethyl 3-(1H-pyrazol-1-yl)propanoate | C₈H₁₂N₂O₂ | 168.19 | ~90 | N/A (Oil) | 7.49 (d, J=1.8 Hz, 1H), 7.42 (d, J=2.2 Hz, 1H), 6.23 (t, J=2.0 Hz, 1H), 4.41 (t, J=6.6 Hz, 2H), 4.15 (q, J=7.1 Hz, 2H), 2.87 (t, J=6.6 Hz, 2H), 1.22 (t, J=7.1 Hz, 3H) | 170.8, 139.5, 129.0, 105.7, 61.1, 47.8, 34.5, 14.1 |

| This compound | C₆H₈N₂O₂ | 140.14 | ~85 | 104-106 | 10.5 (br s, 1H), 7.51 (d, J=1.8 Hz, 1H), 7.45 (d, J=2.2 Hz, 1H), 6.25 (t, J=2.0 Hz, 1H), 4.43 (t, J=6.6 Hz, 2H), 2.94 (t, J=6.6 Hz, 2H) | 175.9, 139.7, 129.1, 105.8, 47.5, 34.0 |

Note: NMR data is predicted and may vary slightly based on experimental conditions.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all reactions in a well-ventilated fume hood.

-

Cesium carbonate is a strong base; avoid contact with skin and eyes.

-

Hydrochloric acid is corrosive; handle with care.

-

Ethyl acrylate is flammable and a lachrymator.

Conclusion

The protocol described provides a robust and efficient method for the synthesis of this compound. The two-step process is straightforward and utilizes readily available reagents, making it suitable for both academic and industrial research settings. The provided data and workflow diagrams offer a comprehensive guide for the successful preparation of this important chemical intermediate.

Application Notes and Protocols for 3-(1H-pyrazol-1-yl)propanoic acid as a Chemical Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-1-yl)propanoic acid is a versatile bifunctional linker used in chemical biology and drug development. Its structure, featuring a stable pyrazole ring and a terminal carboxylic acid, allows for the conjugation of various molecules. The propanoic acid moiety provides a flexible three-carbon spacer, while the pyrazole nucleus can participate in hydrogen bonding and offers metabolic stability. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical linker.

Key Applications

-

Bioconjugation: Covalent attachment to proteins, peptides, and other biomolecules to introduce a pyrazole moiety or to serve as a spacer arm.

-

Drug Development: Used as a linker in the synthesis of more complex drug candidates, including Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding ligand to an E3 ligase-recruiting ligand.

-

Material Science: Modification of surfaces and polymers to alter their chemical and physical properties.

Chemical and Physical Properties

Below is a summary of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, methanol, and DMSO |

| pKa (Carboxylic Acid) | ~4.5 |

Experimental Protocols

Protocol 1: Activation of this compound with NHS Ester Formation

This protocol describes the conversion of the carboxylic acid to a more reactive N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines.

Materials:

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF under an inert atmosphere.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM or DMF to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour, and then allow it to warm to room temperature and stir overnight.

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If using EDC, the byproduct is water-soluble and can be removed during the workup.

-

The resulting solution contains the this compound NHS ester and can be used directly in the next step or purified by silica gel chromatography.

Protocol 2: Amide Bond Formation with a Primary Amine

This protocol details the conjugation of the activated this compound NHS ester to a molecule containing a primary amine (R-NH₂).

Materials:

-

Solution of this compound NHS ester (from Protocol 1)

-

Amine-containing molecule (R-NH₂)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous DCM or DMF

-

Argon or Nitrogen atmosphere

-

Magnetic stirrer and stirring bar

Procedure:

-

Dissolve the amine-containing molecule (R-NH₂) (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere.

-

Add TEA or DIPEA (1.5-2.0 eq) to the solution to act as a base.

-

Slowly add the solution of this compound NHS ester (1.2 eq) to the amine solution.

-

Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be washed with a mild acid (e.g., 1M HCl) and brine to remove excess base and byproducts.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The final product can be purified by silica gel chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the conjugation of this compound to a generic primary amine. Actual results may vary depending on the specific substrates and conditions used.

| Parameter | Value | Reference |

| Activation Reagent | EDC/NHS | General Amide Coupling Protocols |

| Solvent | DMF | General Amide Coupling Protocols |

| Reaction Time (Activation) | 12-16 hours | General Amide Coupling Protocols |

| Reaction Time (Conjugation) | 2-24 hours | General Amide Coupling Protocols |

| Typical Yield | 60-90% | Based on similar amide coupling reactions |

| Linker Stability | Stable under physiological conditions (pH 7.4) | Pyrazole rings are generally metabolically stable. |

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step process of activating this compound and its subsequent conjugation to an amine-containing molecule.

Caption: Workflow for the synthesis of a conjugate using this compound.

Application in PROTAC Synthesis

This diagram shows a logical relationship of how this compound can be used as a linker in the synthesis of a PROTAC molecule.

Caption: Logical workflow for PROTAC synthesis using the pyrazole linker.

Application Notes and Protocols for Amide Coupling Reactions with 3-(1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals